3,3-Dimethyl-5-(methylthio)indolin-2-one
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Overview
Description
3,3-Dimethyl-5-(methylthio)indolin-2-one is a chemical compound with the molecular formula C11H13NOS. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a unique structure with a dimethyl group and a methylthio group attached to the indolin-2-one core.
Preparation Methods
The synthesis of 3,3-Dimethyl-5-(methylthio)indolin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylindolin-2-one with a methylthiolating agent under specific reaction conditions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Chemical Reactions Analysis
3,3-Dimethyl-5-(methylthio)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
3,3-Dimethyl-5-(methylthio)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s indole core makes it a potential candidate for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-(methylthio)indolin-2-one involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The methylthio group may also play a role in modulating the compound’s activity and interactions .
Comparison with Similar Compounds
3,3-Dimethyl-5-(methylthio)indolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NOS |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3,3-dimethyl-5-methylsulfanyl-1H-indol-2-one |
InChI |
InChI=1S/C11H13NOS/c1-11(2)8-6-7(14-3)4-5-9(8)12-10(11)13/h4-6H,1-3H3,(H,12,13) |
InChI Key |
PVDQQQLFNLNQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)SC)NC1=O)C |
Origin of Product |
United States |
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